molecular formula C21H25BrClN3OS B2768173 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride CAS No. 1052530-66-1

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride

Cat. No. B2768173
CAS RN: 1052530-66-1
M. Wt: 482.87
InChI Key: MKFCFIJTROTFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C21H25BrClN3OS and its molecular weight is 482.87. The purity is usually 95%.
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Scientific Research Applications

  • Corrosion Inhibition : Benzothiazole derivatives, which are structurally related to the compound , have been investigated for their corrosion inhibiting effects on steel in acidic environments. These inhibitors, including derivatives like BTC 6 T and BTC 8 T, have demonstrated higher inhibition efficiencies and stability compared to other benzothiazole family inhibitors. They can adsorb onto surfaces by both physical and chemical means, offering protection against corrosion (Hu et al., 2016).

  • Antimicrobial Activity : Various benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, thio-substituted ethyl nicotinate derivatives and pyridothienopyrimidine derivatives have shown in vitro antimicrobial effectiveness against certain strains (Gad-Elkareem et al., 2011).

  • Antitumor Evaluation : Novel derivatives of 6-amino-2-phenylbenzothiazole, including those with amino and dimethylamino substituents, have been synthesized and found to exert cytostatic activities against various malignant human cell lines, indicating potential in cancer treatment (Racané et al., 2006).

  • Pharmacological Studies : The compound and its analogs are of interest in pharmacological research for their potential biological activities. Studies have explored their effects in various therapeutic areas, including antileukemic agents and antimicrobial properties (Prasanna et al., 2010).

  • Materials Science and Spectroscopic Properties : The spectroscopic and photophysical properties of dimethylamino-substituted benzothiazole derivatives, which are closely related to the compound , have been investigated. These studies provide insights into the properties of these compounds, which can be useful in materials science applications (Misawa et al., 2019).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3OS.ClH/c1-24(2)13-6-14-25(20(26)12-9-16-7-4-3-5-8-16)21-23-18-11-10-17(22)15-19(18)27-21;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFCFIJTROTFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride

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